molecular formula C6H9BN2O2 B11921733 (2,4-Dimethylpyrimidin-5-YL)boronic acid

(2,4-Dimethylpyrimidin-5-YL)boronic acid

Cat. No.: B11921733
M. Wt: 151.96 g/mol
InChI Key: YMFQYFJUILYFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylpyrimidin-5-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with two methyl groups at the 2 and 4 positions. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylpyrimidin-5-YL)boronic acid typically involves the reaction of 2,4-dimethylpyrimidine with a boron-containing reagent. One common method is the hydroboration of 2,4-dimethylpyrimidine using borane (BH3) or a boronic ester. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylpyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyrimidin-5-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the desired substrate. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethylpyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of methyl groups at the 2 and 4 positions can affect the electronic properties of the pyrimidine ring, making it distinct from other boronic acids .

Biological Activity

(2,4-Dimethylpyrimidin-5-YL)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological interactions, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_10B_N_2O_2. The compound features a boronic acid functional group attached to a pyrimidine ring, which contributes to its reactivity and biological interactions. Boronic acids are known for their ability to form reversible covalent bonds with diols and other biomolecules, making them valuable in medicinal chemistry.

Synthesis Methods

Synthesis of this compound can be achieved through various methods, including:

  • Palladium-Catalyzed Cross-Coupling Reactions : This method involves the coupling of aryl halides with boronic acids.
  • Direct Boronation : Utilizing boron reagents to introduce the boronic acid group directly onto the pyrimidine structure.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Boronic acids can selectively target cancer cells, enhancing their toxicity towards specific tumor types. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Anticancer Activity of Boronic Acid Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound0.5Induces apoptosis
Bortezomib0.01Proteasome inhibition
Other derivativesVariesCell cycle arrest

Interaction with Biological Targets

Studies have also focused on the binding affinities of this compound with various biological targets. Its interactions can modulate critical biological pathways effectively. For example, it has been shown to interact with insulin and other proteins involved in metabolic processes .

Table 2: Binding Affinities of Boronic Acids

Compound NameTarget ProteinBinding Affinity (nM)
This compoundInsulin150
3-Benzyloxyphenylboronic acidInsulin75
Other derivativesVariousVaries

Case Studies

  • In Vivo Studies : A study evaluated the efficacy of a related compound in mouse models of leukemia. The compound demonstrated a dose-dependent reduction in tumor burden and significant tumor growth inhibition when combined with standard chemotherapy agents .
  • Molecular Docking Studies : Molecular docking simulations have revealed insights into how this compound binds to its targets, providing a theoretical basis for its biological activity. These studies help in understanding the specific interactions at the molecular level .

Properties

Molecular Formula

C6H9BN2O2

Molecular Weight

151.96 g/mol

IUPAC Name

(2,4-dimethylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C6H9BN2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3,10-11H,1-2H3

InChI Key

YMFQYFJUILYFSC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.